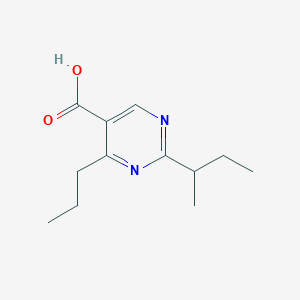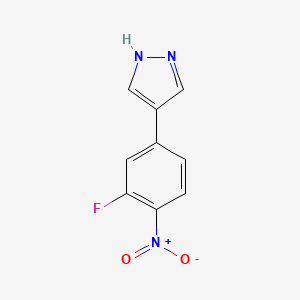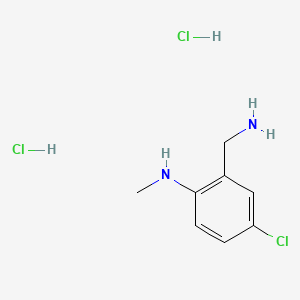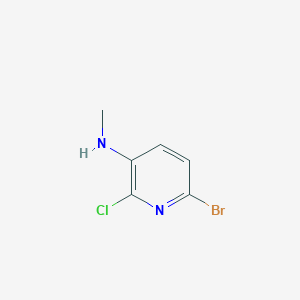![molecular formula C19H22N4O5 B13481226 3-[1-Oxo-4-(2-oxo-2-piperazin-1-yl-ethoxy)isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13481226.png)
3-[1-Oxo-4-(2-oxo-2-piperazin-1-yl-ethoxy)isoindolin-2-yl]piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione is a complex organic compound that features a piperidine-2,6-dione core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione typically involves multi-step organic reactions. One common method involves the reaction of piperazine derivatives with isoindoline-1,3-dione under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Análisis De Reacciones Químicas
Types of Reactions
3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but docking studies suggest its suitability for further development .
Comparación Con Compuestos Similares
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share structural similarities and are also studied for their anti-tubercular activity.
Piperazine derivatives: Compounds like tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate serve as intermediates in the synthesis of various organic compounds.
Uniqueness
The uniqueness of 3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical synthesis make it a compound of significant interest in various fields of research.
Propiedades
Fórmula molecular |
C19H22N4O5 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
3-[3-oxo-7-(2-oxo-2-piperazin-1-ylethoxy)-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H22N4O5/c24-16-5-4-14(18(26)21-16)23-10-13-12(19(23)27)2-1-3-15(13)28-11-17(25)22-8-6-20-7-9-22/h1-3,14,20H,4-11H2,(H,21,24,26) |
Clave InChI |
GLBSYYFOIPMFJU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC(=O)N4CCNCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B13481166.png)
![2-Bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13481176.png)
![1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride](/img/structure/B13481181.png)


![benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate](/img/structure/B13481199.png)
![1-([1,1'-Biphenyl]-4-yl)ethane-1-thiol](/img/structure/B13481201.png)


![rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride](/img/structure/B13481216.png)


